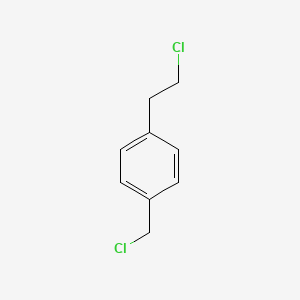
1-(2-chloroethyl)-4-(chloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloroethyl)-4-(chloromethyl)benzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzyl chloride, where the benzyl group is substituted with a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(2-chloroethyl)-4-(chloromethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-(2-hydroxyethyl)toluene using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(2-chloroethyl)-4-(chloromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-hydroxyethyl)benzyl alcohol, 4-(2-aminoethyl)benzyl chloride, and ethers.
Elimination Reactions: The major product is 4-vinylbenzyl chloride.
Oxidation and Reduction: Products include 4-(2-hydroxyethyl)benzyl alcohol and 4-(2-ethyl)benzyl chloride.
科学的研究の応用
1-(2-chloroethyl)-4-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 1-(2-chloroethyl)-4-(chloromethyl)benzene involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological studies.
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 2-chloroethyl group.
4-Chlorobenzyl Chloride: Similar but with a chlorine atom directly attached to the benzene ring.
2-Phenylethyl Chloride: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
1-(2-chloroethyl)-4-(chloromethyl)benzene is unique due to the presence of both benzyl and 2-chloroethyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
53459-40-8 |
|---|---|
分子式 |
C9H10Cl2 |
分子量 |
189.08 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10Cl2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2 |
InChIキー |
SXQGSMMKKVVQFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















